molecular formula C24H26N4O3S B2514223 4-acetyl-N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 904826-37-5

4-acetyl-N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No. B2514223
CAS RN: 904826-37-5
M. Wt: 450.56
InChI Key: XMLGMSTVZJHLPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. In the context of the compound 4-acetyl-N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide, although not directly synthesized in the provided papers, related compounds have been synthesized and studied. For instance, the synthesis of 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide involved the use of FTIR and 1H-NMR techniques to study the compound's structure and the effect of solvents on its NMR chemical shifts . Similarly, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase was described, highlighting the structure-activity relationship and biochemical characterization of these compounds . Another study synthesized a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, to test their cytotoxicity and inhibition of carbonic anhydrase .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The 1H-NMR chemical shifts of the synthesized 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide were found to have a strong correlation with the dielectric constants of the solvents used, indicating the sensitivity of the compound's structure to its environment . The structure-activity relationship of the synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides was also studied, with specific substitutions on the phenyl ring leading to high-affinity inhibition of kynurenine 3-hydroxylase .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives can be influenced by their molecular structure. The study on 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide showed that the 1H-NMR chemical shifts changed significantly when the solvent polarity was altered, suggesting that the compound could undergo different chemical reactions depending on the solvent . The biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides demonstrated their ability to inhibit kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway, which is important in the context of neuronal injury .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are essential for their application as pharmaceutical agents. The study on 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide provided insights into the compound's NMR chemical shifts in different solvents, which is important for understanding its solubility and stability . The high-affinity inhibitors synthesized in the second study were characterized by their IC50 values and their ability to increase kynurenic acid concentration in the extracellular hippocampal fluid, indicating their potential as therapeutic agents . The cytotoxic activities and carbonic anhydrase inhibition of the new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were also evaluated, providing a basis for further anti-tumor activity studies .

Scientific Research Applications

Chemical Inhibitors and Enzyme Selectivity

Research on chemical inhibitors targeting cytochrome P450 isoforms highlights the importance of selective inhibition in predicting drug-drug interactions (DDIs) and understanding the metabolism of pharmaceuticals. Selective inhibitors help in identifying the specific CYP isoforms involved in drug metabolism, which is crucial for drug development and safety assessments (Khojasteh et al., 2011).

Synthetic Protocols for Pyridazine and Pyridazone Analogues

The synthesis of pyridazine and pyridazone derivatives, which share structural similarities with the compound of interest, is significant due to their biological activities, especially related to the cardiovascular system. These compounds are synthesized using conventional methods, and their properties like being electron-deficient heteroaromatic compounds make them intriguing for further exploration in medicinal chemistry (Jakhmola et al., 2016).

COX-2 Inhibition by Pyridazinone Compounds

The selective inhibition of cyclooxygenase-2 (COX-2) by vicinally disubstituted pyridazinones, such as ABT-963, demonstrates the therapeutic potential of such compounds in treating inflammation and pain associated with conditions like arthritis. This research underscores the relevance of structural design in developing selective and potent inhibitors with minimal side effects (Asif, 2016).

Advanced Oxidation Processes in Environmental Remediation

The degradation of pharmaceuticals and toxic compounds in water through advanced oxidation processes (AOPs) is a crucial area of environmental chemistry. Research on the mechanisms, by-products, and effectiveness of AOPs in treating contaminants like acetaminophen highlights the potential for applying similar methodologies to study and mitigate the environmental impact of diverse chemical compounds (Qutob et al., 2022).

Metabotropic Glutamate Receptor Antagonists

The study of non-competitive, selective antagonists for neurological receptors, such as perampanel for AMPA receptors, offers insights into the development of novel therapeutics for neurological disorders. These compounds serve as models for understanding how structural features contribute to selective receptor modulation and therapeutic outcomes (Rektor, 2013).

properties

IUPAC Name

4-acetyl-N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-18(29)19-9-11-22(12-10-19)32(30,31)27-21-8-6-7-20(17-21)23-13-14-24(26-25-23)28-15-4-2-3-5-16-28/h6-14,17,27H,2-5,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLGMSTVZJHLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.